Cas no 97404-14-3 (9,10-Anthracenedione,1-[(3-aminopropyl)amino]-, hydrochloride (1:1))

9,10-Anthracenedione,1-[(3-aminopropyl)amino]-, hydrochloride (1:1) is a functionalized anthraquinone derivative with a propylamino side chain, offering enhanced solubility and reactivity due to its hydrochloride salt form. This compound is particularly valuable in synthetic chemistry as an intermediate for dyes, pigments, and photoactive materials, leveraging the anthraquinone core’s stability and electronic properties. The primary amine group facilitates further derivatization, enabling applications in polymer chemistry, catalysis, and specialty coatings. Its well-defined structure and high purity make it suitable for research and industrial processes requiring precise molecular modifications. The hydrochloride form ensures improved handling and storage stability compared to the free base.
9,10-Anthracenedione,1-[(3-aminopropyl)amino]-, hydrochloride (1:1) structure
97404-14-3 structure
Product name:9,10-Anthracenedione,1-[(3-aminopropyl)amino]-, hydrochloride (1:1)
CAS No:97404-14-3
MF:C17H17ClN2O2
MW:316.782083272934
CID:811452
PubChem ID:14320098

9,10-Anthracenedione,1-[(3-aminopropyl)amino]-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,1-[(3-aminopropyl)amino]-, hydrochloride (1:1)
    • 1-(3-aminopropylamino)anthracene-9,10-dione,hydrochloride
    • 1-[(3-aminopropyl)amino]anthraquinone, monohydrochloride
    • 1-((3-Aminopropyl)amino)anthracene-9,10-dionehydrochloride
    • 72721-05-2
    • E84164
    • DTXSID00242948
    • SCHEMBL6577424
    • 1-((3-Aminopropyl)amino)anthraquinone, monohydrochloride
    • 97404-14-3
    • 1-((3-Aminopropyl)amino)anthracene-9,10-dione hydrochloride
    • BS-50097
    • NS00066054
    • EINECS 306-778-0
    • 1-(3-aminopropylamino)anthracene-9,10-dione;hydrochloride
    • 9,10-Anthracenedione, 1-[(3-aminopropyl)amino]-, hydrochloride (1:1)
    • MXSLXRJZWUIWCV-UHFFFAOYSA-N
    • 1-[(3-AMINOPROPYL)AMINO]ANTHRACENE-9,10-DIONE HYDROCHLORIDE
    • DTXCID30165439
    • Inchi: InChI=1S/C17H16N2O2.ClH/c18-9-4-10-19-14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20;/h1-3,5-8,19H,4,9-10,18H2;1H
    • InChI Key: MXSLXRJZWUIWCV-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCN.Cl

Computed Properties

  • Exact Mass: 316.0978555g/mol
  • Monoisotopic Mass: 316.0978555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 410
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 72.2Ų
  • Tautomer Count: 5
  • XLogP3: nothing

Experimental Properties

  • Boiling Point: 542.2°Cat760mmHg
  • Flash Point: 281.7°C

9,10-Anthracenedione,1-[(3-aminopropyl)amino]-, hydrochloride (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01OGJ7-1g
9,10-Anthracenedione, 1-[(3-aminopropyl)amino]-, hydrochloride (1:1)
97404-14-3 95%
1g
$138.00 2025-02-12
1PlusChem
1P01OGAV-250mg
9,10-Anthracenedione, 1-[(3-aminopropyl)amino]-, hydrochloride (1:1)
97404-14-3 95%
250mg
$41.00 2024-04-19
eNovation Chemicals LLC
Y1215438-5g
1-((3-aminopropyl)amino)anthracene-9,10-dione hydrochloride
97404-14-3 95%
5g
$450 2025-03-01
eNovation Chemicals LLC
Y1215438-5g
1-((3-aminopropyl)amino)anthracene-9,10-dione hydrochloride
97404-14-3 95%
5g
$450 2025-03-01
eNovation Chemicals LLC
Y1215438-5g
1-((3-Aminopropyl)amino)anthracene-9,10-dione hydrochloride
97404-14-3 95%
5g
$1000 2024-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1768722-250mg
1-((3-Aminopropyl)amino)anthracene-9,10-dione hydrochloride
97404-14-3 98%
250mg
¥478.00 2024-04-23
Aaron
AR01OGJ7-250mg
9,10-Anthracenedione, 1-[(3-aminopropyl)amino]-, hydrochloride (1:1)
97404-14-3 95%
250mg
$54.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1768722-1g
1-((3-Aminopropyl)amino)anthracene-9,10-dione hydrochloride
97404-14-3 98%
1g
¥1317.00 2024-04-23
1PlusChem
1P01OGAV-1g
9,10-Anthracenedione, 1-[(3-aminopropyl)amino]-, hydrochloride (1:1)
97404-14-3 95%
1g
$100.00 2024-04-19

Additional information on 9,10-Anthracenedione,1-[(3-aminopropyl)amino]-, hydrochloride (1:1)

Professional Introduction to 9,10-Anthracenedione,1-[(3-aminopropyl)amino]-, hydrochloride (1:1) and CAS No 97404-14-3

9,10-Anthracenedione,1-[(3-aminopropyl)amino]-, hydrochloride (1:1), identified by the chemical identifier CAS No 97404-14-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the anthracene derivatives, a class of molecules known for their structural complexity and diverse biological activities. The presence of both carbonyl and amino functional groups, along with the hydrochloride salt form, enhances its reactivity and potential utility in synthetic chemistry and medicinal applications.

The anthracene core structure of this compound provides a rigid aromatic system that can be modified at various positions to tailor its pharmacological properties. In particular, the 1-(3-aminopropyl)amino substituent introduces a polar and basic moiety, which can influence the compound's solubility, binding affinity, and metabolic stability. These features make it a valuable scaffold for the development of novel therapeutic agents targeting various diseases.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of anthracene derivatives as inhibitors of enzymes involved in cancer progression. Studies have demonstrated that modifications at the 9 and 10 positions of the anthracene ring can significantly enhance binding interactions with target proteins. For instance, 9,10-Anthracenedione,1-[(3-aminopropyl)amino]-, hydrochloride (1:1) has been shown to exhibit inhibitory effects on kinases and other enzymes implicated in signal transduction pathways relevant to oncogenesis. The amine group at position 1 further facilitates interactions with acidic residues in protein active sites, potentially leading to high-affinity binding.

The hydrochloride salt form of this compound improves its pharmacokinetic properties by enhancing solubility in aqueous media. This is particularly advantageous for drug formulations where bioavailability and tissue distribution are critical factors. The salt form also ensures better crystallinity and stability during storage and transport, making it a reliable reagent for both laboratory research and industrial-scale applications.

In the realm of drug discovery, CAS No 97404-14-3 has been utilized as an intermediate in the synthesis of more complex molecules with enhanced biological activity. Researchers have leveraged its structural features to develop derivatives with improved selectivity and reduced toxicity. For example, recent studies have explored its use in generating small-molecule inhibitors that selectively target overexpressed kinases in cancer cells without affecting normal cellular processes.

The versatility of this compound is further underscored by its role in developing photoactive materials. Anthracene derivatives are known for their ability to absorb light across a broad spectrum range, making them suitable for applications in photodynamic therapy and optoelectronic devices. The introduction of electron-withdrawing groups such as carbonyls enhances light absorption properties, while the amine substituent can be functionalized to improve charge transport characteristics.

From a synthetic chemistry perspective, 9,10-Anthracenedione,1-[(3-aminopropyl)amino]-, hydrochloride (1:1) serves as a versatile building block for constructing more complex heterocyclic systems. Its reactivity allows for nucleophilic additions at the carbonyl positions and further substitutions at other reactive sites on the anthracene core. These transformations have enabled the preparation of novel compounds with tailored properties for use in medicinal chemistry and materials science.

The growing interest in green chemistry has also influenced the synthesis methodologies used for producing CAS No 97404-14-3. Researchers are increasingly employing catalytic processes that minimize waste generation and energy consumption. Such approaches align with global efforts to develop sustainable chemical practices while maintaining high yields and purity standards required for pharmaceutical applications.

Future research directions may explore the potential of this compound as a chiral auxiliary or ligand in asymmetric synthesis. The rigid structure of anthracene derivatives provides an excellent platform for designing molecules with specific stereochemical requirements essential for enantioselective transformations. Additionally, investigating its interaction with metal ions could uncover novel catalytic systems with applications in organic synthesis.

In conclusion,9,10-Anthracenedione, 1-[(3-aminopropyl)amino]-, hydrochloride (1:1) (CAS No 97404-14-3) represents a promising compound with diverse applications across pharmaceuticals, materials science, and chemical synthesis. Its unique structural features offer opportunities for developing innovative therapeutics, advanced materials, and sustainable chemical processes. As research continues to uncover new functionalitiesand applications, this compound is poised to remain at the forefront of scientific explorationand technological advancement.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.